![molecular formula C11H12BrFN2 B3060077 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide CAS No. 1609407-88-6](/img/structure/B3060077.png)
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Overview
Description
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide is a fluorinated derivative of the tetrahydro-γ-carboline scaffold, a privileged structure in medicinal chemistry due to its versatility in modulating biological targets . The compound features a fluorine atom at the 8-position of the indole ring, conferring electronic and steric effects that influence solubility, metabolic stability, and receptor interactions. Its molecular formula is C₁₁H₁₁FN₂·HBr, with a molecular weight of 272.14 g/mol (base: 190.22 g/mol) . The hydrobromide salt form enhances aqueous solubility compared to free bases or hydrochloride salts, making it favorable for preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide typically involves the reaction of 8-fluoroindole with tetrahydropyridine under specific conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine in the tetrahydro-pyridoindole core undergoes alkylation under mild conditions. Key findings include:
Alkylation typically occurs at the indole nitrogen or the tertiary amine site, depending on steric and electronic factors .
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 8 participates in SNAr reactions due to its electron-withdrawing effect.
-
Amine Exchange :
Heating with primary/secondary amines (e.g., morpholine, piperidine) replaces fluorine with amine groups .
Example :
(Yield: 51–68%) . -
Hydroxylation :
Hydrolysis under basic conditions replaces fluorine with hydroxyl groups .
Coupling Reactions
The aromatic core supports cross-coupling for functionalization:
These reactions enable modular diversification for drug discovery .
Reduction and Oxidation
-
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydro-pyridoindole’s unsaturated bonds, yielding fully saturated analogs . -
Oxidation :
KMnO₄ or CrO₃ oxidizes the tetrahydro ring to pyridoindole N-oxides, enhancing polarity .
Cyclization and Ring Expansion
Acid-mediated cyclization forms fused polycyclic structures:
Salt Metathesis
The hydrobromide counterion exchanges with other anions (e.g., Cl⁻, SO₄²⁻) in polar solvents:
Key Reactivity Insights
-
Steric Effects : The fluorine atom at position 8 directs electrophilic substitution to position 6 .
-
Solubility : The hydrobromide salt enhances aqueous solubility, facilitating reactions in polar solvents .
-
Stability : Prone to decomposition under strong acidic/basic conditions or prolonged heating .
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The tetrahydro-γ-carboline core allows extensive structural diversification. Below is a comparative analysis of analogs with substitutions at positions 6, 8, or other sites, highlighting key physicochemical and biological differences.
Table 1: Key Analogs of 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrobromide
Key Findings
Positional Effects of Fluorine :
- 8-Fluoro substitution (target compound) shows superior CFTR potentiator activity compared to 6-Fluoro or 6,8-Difluoro analogs, likely due to optimal steric compatibility with the CFTR chloride channel .
- 6-Fluoro-8-Methoxy (45b) exhibits reduced efficacy, suggesting methoxy’s electron-donating nature disrupts target interactions .
Halogen Substitutions :
- 8-Bromo analogs serve as intermediates for further functionalization (e.g., Suzuki couplings) but lack direct CFTR activity .
- 6,8-Difluoro (45l) shows additive effects in rescuing F508del/G551D-CFTR mutants, indicating multi-target engagement .
Salt Forms :
- Hydrobromide salts (e.g., target compound) generally exhibit higher solubility in polar solvents compared to hydrochlorides (e.g., 45i, 45l) .
Methyl Modifications: 2-Methyl substitution (Catalog No. 038811) reduces potency, highlighting the importance of the unsubstituted piperidine ring for CFTR binding .
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11FN2
- Molecular Weight : 190.22 g/mol
- CAS Number : 39876-39-6
- Structure : The compound features a tetrahydro-pyridoindole structure with a fluorine substituent at the 8-position.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown efficacy in inhibiting tumor growth in various cancer models.
- Neuroprotective Effects : The compound has been linked to neuroprotective properties, potentially through modulation of neurotransmitter systems and enhancement of neuronal survival under stress conditions.
- Histamine Receptor Modulation : It has been reported to interact with histamine receptors, which are implicated in various physiological processes and diseases.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in tumor proliferation.
- Modulation of Signaling Pathways : The interaction with histamine receptors suggests a role in modulating signaling pathways related to inflammation and neurodegeneration.
- Cellular Protection Mechanisms : Evidence indicates that the compound may enhance mitochondrial function and promote cell viability under stress conditions.
Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MX-1 | 10 | Apoptosis induction |
Capan-1 | 15 | Cell cycle arrest |
Neuroprotective Studies
In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a significant increase in cell survival compared to untreated controls.
Treatment | Viability (%) | Statistical Significance |
---|---|---|
Control | 40 | - |
Compound (10 µM) | 70 | p < 0.01 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives?
- The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with piperidone intermediates. For example, 8-fluoro analogs are generated by reacting 2-fluoro-4-substituted phenylhydrazine hydrochlorides with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions, followed by Boc-deprotection and salt formation (e.g., hydrobromide) . Key steps include purification via silica gel chromatography (DCM/EtOAc gradients) or trituration with chilled ethanol to isolate crystalline solids .
Q. How is structural confirmation achieved for fluorinated pyridoindole derivatives?
- 1H/13C NMR : Fluorine substituents induce distinct splitting patterns (e.g., doublets with ) in aromatic protons. For example, 8-fluoro derivatives show downfield shifts for indolic protons (δ 7.27–7.68 ppm) .
- UPLC-MS : Molecular ion peaks (e.g., for CHFN) confirm mass accuracy within 0.1 Da .
- Elemental analysis : Validates purity (>95%) via C/H/N content matching theoretical values (e.g., C: 53.61%, N: 12.16% for brominated analogs) .
Q. What pharmacological targets are associated with this scaffold?
- The tetrahydro-pyridoindole core is explored for CNS targets (e.g., serotonin receptors, monoamine transporters) due to structural similarity to tryptamine derivatives. Fluorination enhances blood-brain barrier penetration and metabolic stability .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorinated analogs under varying substituent positions (e.g., 6- vs. 8-fluoro)?
- Substituent effects : Electron-withdrawing groups (e.g., 8-fluoro) reduce nucleophilicity, requiring elevated temperatures (80–90°C) for cyclization. Yields drop from 63% (8-fluoro) to 37% (6-fluoro) due to steric hindrance and competing side reactions .
- Catalyst systems : CuI in PEG-400/DMF mixtures enhances azide-alkyne cycloaddition for triazole-linked indoles (50% yield), but may require optimization for fluorine compatibility .
Q. How to address conformational isomerism observed in NMR spectra of substituted derivatives?
- Dynamic equilibria : Rotamers (e.g., Ca/Cb in a 67:33 ratio) arise from restricted rotation around the piperidine-indole bond. Strategies include:
- Variable-temperature NMR (VT-NMR) to coalesce signals.
- Solvent polarity adjustments (e.g., DMSO-d6 vs. CDCl3) to stabilize dominant conformers .
Q. What analytical approaches resolve contradictions in mass spectral data for halogenated analogs?
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.BrH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNFNYZJFPCAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-88-6 | |
Record name | 1H-Pyrido[4,3-b]indole, 8-fluoro-2,3,4,5-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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